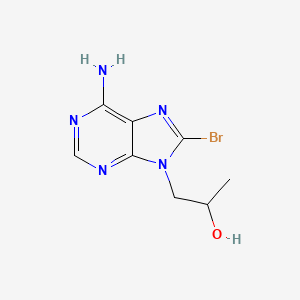
8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of the beta-carboline family, which are heterocyclic compounds containing a pyridoindole structure. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The methoxy group can be introduced through methylation of the hydroxyl group on the indole ring .
Industrial Production Methods: The key steps would include the Pictet-Spengler reaction followed by purification processes such as crystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated beta-carboline derivatives.
Substitution: Various substituted beta-carboline derivatives depending on the substituent introduced.
Scientific Research Applications
8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and cognitive-enhancing effects.
Medicine: Investigated for its potential antidepressant and anti-cancer properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets:
Neurotransmitter Systems: It may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and norepinephrine.
Comparison with Similar Compounds
Tetrahydroharman: Another beta-carboline derivative with similar neuroactive properties.
Harmine: Known for its selective inhibition of the DYRK1A protein kinase and antidepressant effects.
Norharmane: Exhibits antioxidant and neuroprotective properties
Uniqueness: 8-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its methoxy group, which can influence its pharmacological properties and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to other beta-carboline derivatives .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
8-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-8-5-6-13-7-10(8)14-12(9)11/h2-4,13-14H,5-7H2,1H3 |
InChI Key |
KKTKOWJABJYACN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















